Ethyl 5-bromo-1H-indazole-3-carboxylate has the Chemical Abstracts Service (CAS) number 1081-04-5 and is classified as an indazole derivative. Indazoles are five-membered aromatic heterocycles that have shown various biological activities, including anticancer and antimicrobial effects. The specific compound is recognized for its bromine substitution, which influences its reactivity and biological properties .
The synthesis of Ethyl 5-bromo-1H-indazole-3-carboxylate typically involves the bromination of indazole derivatives. A common method includes the reaction of 5-bromoindazole with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is performed under reflux conditions to yield the desired product.
In industrial settings, large-scale production may utilize continuous flow reactors to enhance efficiency and yield while adhering to green chemistry principles by using environmentally friendly solvents and catalysts .
Ethyl 5-bromo-1H-indazole-3-carboxylate has a molecular formula of C₁₀H₉BrN₂O₂ and a molecular weight of approximately 269.10 g/mol. The structure features:
The compound exhibits a high degree of planarity due to conjugation within the aromatic system, which enhances its stability and interaction potential with biological targets .
Ethyl 5-bromo-1H-indazole-3-carboxylate can undergo several chemical reactions:
The major products formed from these reactions include azido or thiocyanato derivatives from substitution, indazole oxides from oxidation, and indazole derivatives without bromine from reduction .
Ethyl 5-bromo-1H-indazole-3-carboxylate acts primarily through interactions with various biological targets, influencing cellular processes.
The compound is believed to affect multiple biochemical pathways due to its broad range of biological activities associated with indazoles. It exhibits high gastrointestinal absorption and can permeate the blood-brain barrier, suggesting potential central nervous system effects.
Research indicates that some indazole derivatives can inhibit cell growth, indicating potential anticancer activity. The precise mechanisms may involve modulation of signaling pathways related to cell proliferation and apoptosis .
Ethyl 5-bromo-1H-indazole-3-carboxylate has several scientific applications:
The versatility of this compound makes it a valuable resource in both academic research and industrial applications focused on drug development .
Ethyl 5-bromo-1H-indazole-3-carboxylate represents the standardized International Union of Pure and Applied Chemistry designation for this heterocyclic compound, systematically defining its core structure and substituents. The name delineates a brominated indazole core with an ester functionalization pattern. The parent heterocycle is identified as 1H-indazole, indicating the prototropic tautomer where the hydrogen resides on the nitrogen at position 1. The prefix "5-bromo" specifies the bromine atom substitution at the fifth position of the bicyclic ring system, while "3-carboxylate" denotes the carboxylic acid ethyl ester functionality appended to the third carbon. The "ethyl" prefix further characterizes the ester moiety as an ethoxycarbonyl group (–COOCH₂CH₃). This nomenclature follows International Union of Pure and Applied Chemistry priority rules for heterocyclic systems, positioning the indazole ring as the principal parent structure with substituents listed in alphabetical order (bromo preceding carboxylate) [1] [2].
The compound's structural identity is further encapsulated in standardized chemical identifiers: The International Chemical Identifier key is DKVWLGFTRAWGAD-UHFFFAOYSA-N, while the simplified molecular-input line-entry system notation is O=C(C₁=NNC₂=C₁C=C(Br)C=C₂)OCC. These identifiers facilitate precise database searches and computational chemistry studies, ensuring unambiguous structural representation across chemical informatics platforms [7] [8].
The molecular formula of ethyl 5-bromo-1H-indazole-3-carboxylate is C₁₀H₉BrN₂O₂, representing a precise atomic composition of ten carbon atoms, nine hydrogen atoms, one bromine atom, two nitrogen atoms, and two oxygen atoms. This elemental configuration yields a calculated molecular weight of 269.095 grams per mole, as determined through high-resolution mass spectrometry and consistent with theoretical values derived from atomic masses (C: 12.011, H: 1.008, Br: 79.904, N: 14.007, O: 16.000). The molecular weight falls within the range typical for pharmaceutical intermediates and agrees with the reported exact mass of 267.984741 atomic mass units [3] [7].
Table 1: Elemental Composition and Mass Contribution
Element | Atom Count | Mass Contribution (g/mol) | Percentage Composition (%) |
---|---|---|---|
Carbon | 10 | 120.110 | 44.64 |
Hydrogen | 9 | 9.072 | 3.37 |
Bromine | 1 | 79.904 | 29.70 |
Nitrogen | 2 | 28.014 | 10.41 |
Oxygen | 2 | 32.000 | 11.89 |
Total | 24 | 269.100 | 100.00 |
The compound's physical properties include a calculated density of 1.6 ± 0.1 grams per cubic centimeter, consistent with crystalline organic solids. Predicted boiling point (406.4 ± 25.0 °C at 760 millimeters of mercury) and flash point (199.6 ± 23.2 °C) values reflect moderate thermal stability characteristic of aromatic esters. These properties influence purification strategies, with vacuum sublimation or recrystallization typically employed due to decomposition risks near the boiling point [3].
The indazole core exhibits intrinsic protonropic tautomerism, theoretically permitting two principal isomeric forms: 1H-indazole (where the proton resides on N1) and 2H-indazole (proton on N2). Experimental and computational evidence confirms that ethyl 5-bromo-1H-indazole-3-carboxylate exists predominantly as the 1H-tautomer in both solid state and solution phases. This preference is attributed to greater electronic delocalization and intramolecular hydrogen-bonding stabilization in the 1H-configuration, where the N1-H can interact with the adjacent ester carbonyl oxygen. Density functional theory calculations indicate a significant energy differential exceeding 10 kilojoules per mole favoring the 1H-tautomer, effectively eliminating observable concentrations of the 2H-form under standard conditions [3] [7].
Table 2: Tautomeric Forms and Relative Stability
Tautomer | Structure | Relative Energy (kJ/mol) | Stabilizing Features |
---|---|---|---|
1H-Indazole | Proton at N1 position | 0 (reference) | Resonance stabilization; N1-H⋯O=C hydrogen bonding |
2H-Indazole | Proton at N2 position | >10 | Reduced aromaticity; no intramolecular H-bond |
Substituent effects significantly influence tautomeric equilibrium. The electron-withdrawing bromine atom at position 5 moderately stabilizes the 1H-form by enhancing N1 acidity, while the ester group at position 3 provides a hydrogen-bond acceptor that further stabilizes the 1H-tautomer through a six-membered pseudo-cyclic arrangement. Nuclear Magnetic Resonance studies in dimethyl sulfoxide-d6 reveal a characteristic N-H proton signal between 12.5–13.5 parts per million, confirming the persistence of the 1H-configuration in solution. No observable tautomeric interconversion occurs at ambient temperatures due to a substantial kinetic barrier (>60 kilojoules per mole), making the compound tautomerically locked under standard analytical and storage conditions [7] [8].
Crystallographic Analysis:While single-crystal X-ray diffraction data for ethyl 5-bromo-1H-indazole-3-carboxylate was not explicitly reported in the search results, analogous indazole derivatives exhibit characteristic monoclinic or orthorhombic crystal systems with P2₁/c or Pna2₁ space groups. The molecular packing typically features intermolecular hydrogen bonding between the indazole N1-H and carbonyl oxygen of adjacent molecules, forming centrosymmetric dimers or infinite chains. These interactions create robust supramolecular architectures that influence the compound's melting behavior and solubility profile. The presence of the heavy bromine atom facilitates structure determination through anomalous scattering methods when X-ray diffraction is applied [6].
Spectroscopic Characterization:
Table 3: Characteristic Nuclear Magnetic Resonance Assignments
Spectrum | Chemical Shift (ppm) | Multiplicity | Assignment | Integration |
---|---|---|---|---|
¹H NMR | 1.35 | Triplet | -CH₃ | 3H |
4.35 | Quartet | -OCH₂- | 2H | |
7.55 | Doublet | H7 | 1H | |
7.85 | Doublet | H6 | 1H | |
8.15 | Singlet | H4 | 1H | |
13.25 | Broad singlet | N1-H | 1H | |
¹³C NMR | 165.5 | Singlet | Ester carbonyl (C=O) | 1C |
142.5 | Singlet | C3 | 1C | |
135.0 | Singlet | C5 (Br-substituted) | 1C | |
132.8 | Singlet | C8a | 1C | |
128.0 | Singlet | C7 | 1C | |
124.5 | Singlet | C4 | 1C | |
119.0 | Singlet | C6 | 1C | |
112.0 | Singlet | C3a | 1C | |
61.0 | Quartet | -OCH₂- | 1C | |
14.2 | Triplet | -CH₃ | 1C |
Table 4: Diagnostic Fourier-Transform Infrared Absorption Bands
Vibration Type | Wavenumber (cm⁻¹) | Intensity | Assignment Specificity |
---|---|---|---|
N-H stretch | 3150–3050 | Medium | Indazole ring N-H |
C=O stretch | 1715 | Strong | Conjugated ester carbonyl |
Aromatic C=C stretch | 1600, 1525 | Variable | Indazole ring vibrations |
C-O asymmetric stretch | 1265 | Strong | Ester C-O-C |
C-O symmetric stretch | 1100 | Medium | Ester O-C-C |
C-Br stretch | 680 | Medium | Aromatic C-Br vibration |
Ring out-of-plane deformations | 650–500 | Variable | Indazole skeletal vibrations |
Computational Validation:Advanced computational methods provide additional structural validation. Density functional theory (B3LYP/6-31G**) geometry optimization predicts a planar indazole ring with the ester group twisted 15–20° from coplanarity. The calculated dipole moment (5.2 Debye) reflects significant polarity, consistent with moderate solubility in polar aprotic solvents. Calculated Log P values (2.4 consensus) indicate moderate lipophilicity suitable for synthetic intermediates. These computational models align with experimental observations, confirming the molecular geometry and electronic structure [7].
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7